2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate is a complex organic compound that features both a thiophene ring and a chromene ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate typically involves the reaction of 6-bromo-2-oxochromene-3-carboxylate with a thiophene derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of palladium catalysts and organoboron reagents is common in these processes, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, the thiophene ring can interact with protein active sites, while the chromene ring can participate in π-π stacking interactions with aromatic amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2-(2-thienyl)ethyl 6-chloro-2-oxochromene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Oxo-2-(2-thienyl)ethyl 6-fluoro-2-oxochromene-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Oxo-2-(2-thienyl)ethyl 6-bromo-2-oxochromene-3-carboxylate makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. This reactivity can be advantageous in synthetic applications where selective functionalization is required .
Eigenschaften
Molekularformel |
C16H9BrO5S |
---|---|
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
(2-oxo-2-thiophen-2-ylethyl) 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C16H9BrO5S/c17-10-3-4-13-9(6-10)7-11(16(20)22-13)15(19)21-8-12(18)14-2-1-5-23-14/h1-7H,8H2 |
InChI-Schlüssel |
QAGDGTJQOKCTMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.